molecular formula C20H24Cl2N4 B611799 (1-(4-(萘-2-基)嘧啶-2-基)哌啶-4-基)甲胺 CAS No. 1123231-07-1

(1-(4-(萘-2-基)嘧啶-2-基)哌啶-4-基)甲胺

货号 B611799
CAS 编号: 1123231-07-1
分子量: 391.34
InChI 键: VKWQTBHLUZTWQS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine” is a compound that has been identified as a wingless beta-catenin agonist . This compound increases the rate of bone formation . It was discovered through a high-throughput screening campaign aimed at finding small molecule leads for the treatment of bone disorders .


Synthesis Analysis

The synthesis of this compound was achieved through hit-to-lead in vitro optimization for target activity and molecular properties . Unfortunately, the exact synthesis process is not detailed in the available resources.


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C20H22N4 . The InChI code is 1S/C20H22N4/c21-14-15-8-11-24 (12-9-15)20-22-10-7-19 (23-20)18-6-5-16-3-1-2-4-17 (16)13-18/h1-7,10,13,15H,8-9,11-12,14,21H2 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 318.42 . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

科学研究应用

  • Bone Formation Enhancement : A study found that this compound, identified as WAY-262611, acts as a Wnt beta-catenin cellular messaging system agonist. It demonstrated a dose-dependent increase in trabecular bone formation rate in ovariectomized rats following oral administration, indicating its potential for treating bone disorders (Pelletier et al., 2009).

  • Anticonvulsant Activity : Research on novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro derivatives, which include the mentioned compound, demonstrated significant anticonvulsant activity. These compounds were found to delay strychnine-induced seizures, suggesting their potential as anticonvulsant agents (Ghareb et al., 2017).

  • Chemical Sensor Development : A study focused on the synthesis and characterization of various derivatives, including the mentioned compound, for molecular recognition abilities toward transition metal ions. These compounds showed notable selectivity towards Cu2+ ions, indicating their potential in chemical sensing applications (Gosavi-Mirkute et al., 2017).

  • Molecular Structure Analysis : Research on the crystal structures of related compounds provides insights into their molecular properties and potential pharmaceutical applications. Such studies are fundamental for understanding the interaction and binding properties of these compounds (Subasri et al., 2017).

  • Cancer Treatment Potential : A study discovered new pyrazolopyridine, furopyridine, and pyridine derivatives as potent CDK2 inhibitors for cancer treatment. These compounds, including derivatives of the mentioned compound, showed significant inhibition on different human cancer cell lines, indicating their potential in cancer therapy (Abdel-Rahman et al., 2021).

  • Dopamine D4 Receptors Antagonist : A study involved the synthesis and in vivo evaluation of a related compound as a potential Dopamine D4 receptors antagonist for PET. However, the results suggested that the compound may not be suitable for this application due to rapid metabolism (Matarrese et al., 2000).

  • Sigma Receptor Binding : Research on the binding and activity at sigma receptors of related compounds provided insights into their potential use in PET experiments and as tools for tumor research and therapy (Berardi et al., 2005).

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name

[1-(4-naphthalen-2-ylpyrimidin-2-yl)piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4/c21-14-15-8-11-24(12-9-15)20-22-10-7-19(23-20)18-6-5-16-3-1-2-4-17(16)13-18/h1-7,10,13,15H,8-9,11-12,14,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLITPHIARVDJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C2=NC=CC(=N2)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine

Citations

For This Compound
1
Citations
JC Pelletier, JT Lundquist IV, AM Gilbert… - Journal of medicinal …, 2009 - ACS Publications
A high-throughput screening campaign to discover small molecule leads for the treatment of bone disorders concluded with the discovery of a compound with a 2-aminopyrimidine template that targeted the Wnt β-catenin cellular messaging system. Hit-to-lead in vitro optimization for target activity and molecular properties led to the discovery of (1-(4-(naphthalen-2-yl) pyrimidin-2-yl) piperidin-4-yl) methanamine (5, WAY-262611). Compound 5 has excellent pharmacokinetic properties and showed a dose dependent increase in the …
Number of citations: 53 pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。